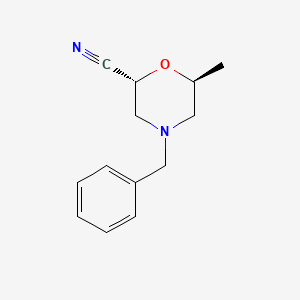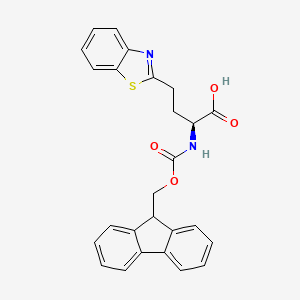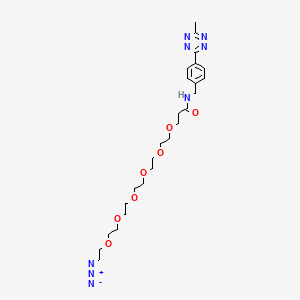
Methyltetrazine-amino-PEG6-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-amino-PEG6-azide is a heterobifunctional polyethylene glycol (PEG) linker that contains a methyltetrazine group and an azide group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG6-azide is synthesized through a series of chemical reactions that involve the incorporation of the methyltetrazine and azide groups into a PEG backbone. The methyltetrazine group is typically introduced via a reaction with carboxylic acids and activated esters, while the azide group is introduced through a reaction with terminal alkynes and cyclooctyne derivatives.
Industrial Production Methods
Industrial production of this compound involves custom synthesis and cGMP (current Good Manufacturing Practice) manufacturing to ensure high purity and quality assurance. The compound is stored at -18°C to maintain its stability and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-amino-PEG6-azide undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The methyltetrazine group can participate in IEDDA reactions with dienophiles, which are commonly used in bioorthogonal labeling.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated esters, terminal alkynes, cyclooctyne derivatives, and dienophiles.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the PEG linker and the functional groups.
Major Products Formed
The major products formed from these reactions are bioconjugates that contain the methyltetrazine and azide groups, which can be used for further bioorthogonal labeling and detection.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-amino-PEG6-azide has a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry reactions to create bioconjugates and other complex molecules.
Biology: Employed in activity-based protein profiling (ABPP) to identify and visualize enzyme activities within complex biological systems.
Medicine: Utilized in drug delivery systems and diagnostic imaging to target specific biomolecules and pathways.
Industry: Applied in the development of advanced materials and nanotechnology for various industrial applications.
Wirkmechanismus
The mechanism of action of methyltetrazine-amino-PEG6-azide involves its ability to participate in bioorthogonal reactions without interfering with the biological functions of the target molecules. The methyltetrazine group reacts with dienophiles through IEDDA reactions, while the azide group reacts with terminal alkynes and cyclooctyne derivatives through click chemistry . These reactions allow for the selective labeling and detection of specific biomolecules and pathways .
Vergleich Mit ähnlichen Verbindungen
Methyltetrazine-amino-PEG6-azide is unique due to its heterobifunctional nature, which allows it to participate in multiple types of bioorthogonal reactions. Similar compounds include:
Methyltetrazine-PEG6-DBCO: Contains a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, which allows for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Methyltetrazine-PEG6-amine: Features a methyltetrazine group and a primary amine functional group, used for site-specific labeling of biomolecules.
Methyltetrazine-Ph-PEG4-azide: Contains a methyltetrazine group and an azide group, similar to this compound, but with a shorter PEG spacer.
These compounds share similar functionalities but differ in their specific applications and reaction conditions.
Eigenschaften
Molekularformel |
C25H38N8O7 |
|---|---|
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C25H38N8O7/c1-21-29-31-25(32-30-21)23-4-2-22(3-5-23)20-27-24(34)6-8-35-10-12-37-14-16-39-18-19-40-17-15-38-13-11-36-9-7-28-33-26/h2-5H,6-20H2,1H3,(H,27,34) |
InChI-Schlüssel |
AKWGAPOEHIWRTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((3aR,5S,6R,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B14035016.png)

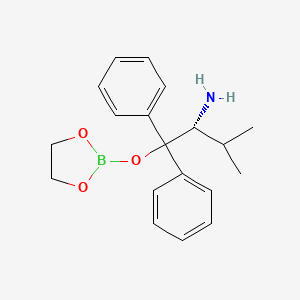
![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B14035036.png)
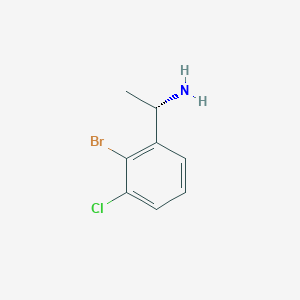




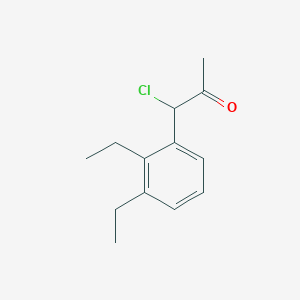

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
